Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate
Description
Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate is a piperidine-derived compound featuring a carbamothioyl group attached to the 3,5-dimethoxyphenyl moiety and an ethyl ester at the 4-position of the piperidine ring. Notably, the compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or efficacy .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-4-23-16(20)12-5-7-19(8-6-12)17(24)18-13-9-14(21-2)11-15(10-13)22-3/h9-12H,4-8H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZUQMMGMYCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3,5-dimethoxyaniline with carbon disulfide and ethyl chloroformate to form the carbamothioyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
Key Structural Differences :
- The naphthyridine derivative contains a fused bicyclic system (decahydro-1,6-naphthyridine) with an oxo group at position 2, contrasting with the monocyclic piperidine and carbamothioyl group in the target compound.
- Both isomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate lack the 3,5-dimethoxyphenyl substituent, reducing aromatic interactions.
Physicochemical Properties :
Substituent-Driven Comparisons
Ddz ([1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl)
Functional Group Contrast :
- Ddz incorporates a 3,5-dimethoxyphenyl group within a tert-alkoxy carbonyl protecting group, whereas the target compound uses this aryl group in a thiourea linkage.
- The carbamothioyl group in the target compound may confer stronger hydrogen-bonding capacity compared to Ddz’s carbonyl, influencing target binding.
Reactivity and Stability :
- Ddz is utilized as a protective group in peptide synthesis due to its acid lability . In contrast, the carbamothioyl group in the target compound is less labile under acidic conditions but may oxidize or hydrolyze under basic conditions.
Heterocyclic Derivatives with Bioactive Potential
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine Hydrochloride
Structural and Functional Contrasts :
Commercial Viability :
- Both compounds are discontinued, suggesting shared challenges in scalability or pharmacological performance. However, the oxadiazole derivative’s heterocycle may offer superior pharmacokinetic profiles in preclinical studies .
Research Findings and Implications
- Synthetic Complexity : The target compound’s thiourea and 3,5-dimethoxyphenyl groups likely introduce steric hindrance, complicating purification (e.g., diastereomer separation as seen in ).
- Pharmacological Potential: Thiourea derivatives are known for antimicrobial and kinase inhibitory activities, but the discontinued status of the target compound implies inferior efficacy or toxicity compared to analogues like oxadiazole-containing piperidines .
Biological Activity
Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate, a compound with the chemical formula and CAS number 664968-65-4, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbamothioyl group and a 3,5-dimethoxyphenyl moiety. Its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 352.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may exhibit various biological activities, primarily through modulation of specific biochemical pathways. The compound's structure suggests potential interactions with enzyme systems and receptors involved in pain modulation and inflammation.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to inflammatory processes.
- Antiviral Activity : Similar piperidine derivatives have shown promise as antiviral agents, particularly against coronaviruses and influenza viruses, by inhibiting viral proteases essential for viral replication .
Therapeutic Implications
The potential therapeutic applications of this compound include:
- Pain Management : Due to its structural similarity to known analgesics, it may serve as a candidate for developing new pain relief medications.
- Antiviral Treatments : Its inhibitory effects on viral proteases suggest potential in treating viral infections.
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of piperidine derivatives reported that compounds with similar structures exhibited significant inhibition of the SARS-CoV-2 main protease (M_pro). Although this compound was not specifically tested in this study, the findings suggest that further investigation into its antiviral potential is warranted .
Case Study 2: Analgesic Properties
Research into piperidine-based compounds has demonstrated their efficacy in pain management. A derivative similar to this compound was evaluated for its analgesic effects in animal models. Results indicated a dose-dependent reduction in pain responses, suggesting its viability as a new analgesic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate?
- The compound is synthesized via multi-step processes involving piperidine derivatives. For example, ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) and solvents like tetrahydrofuran (THF) or toluene to form intermediates such as ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . Subsequent steps may involve carbamothioylation with 3,5-dimethoxyphenyl isothiocyanate. Key parameters include solvent polarity, base strength, and reaction temperature to minimize side reactions.
Q. How can the purity and structural integrity of the compound be validated during synthesis?
- Analytical techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., characteristic peaks for ethyl ester, piperidine, and aryl groups), and HPLC for purity assessment. For example, ESI-Orbitrap mass spectrometry (as used in mzCloud data) provides accurate mass data .
Q. What are the critical stability considerations for intermediates in the synthesis pathway?
- Intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate are sensitive to moisture and heat. Storage under inert gas (N₂/Ar) at low temperatures (-20°C) and use of anhydrous solvents (e.g., THF) are recommended . Stability studies via TLC or HPLC can monitor degradation products.
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3,5-dimethoxy groups) influence the compound’s reactivity in downstream modifications?
- The electron-donating methoxy groups enhance the nucleophilicity of the aryl carbamothioyl moiety, facilitating reactions with electrophiles. Computational studies (e.g., DFT calculations) can predict charge distribution and reactive sites. Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying substituents) is critical .
Q. What strategies mitigate competing elimination pathways during alkylation of piperidine derivatives?
- Use of bulky bases (e.g., LDA) at low temperatures (-78°C) suppresses β-hydride elimination. Solvent effects (e.g., cyclic ethers like THF stabilize transition states) and steric hindrance from the ethyl ester group also reduce elimination . Reaction progress can be tracked using in situ FTIR or GC-MS.
Q. How can structural analogs of this compound be designed to optimize pharmacological activity?
- Bioisosteric replacement (e.g., replacing the carbamothioyl group with sulfonamides) and scaffold hopping (e.g., piperidine to azabicyclo derivatives) are strategies. Pharmacophore modeling and molecular docking (e.g., targeting GABAA receptors, as seen in dimethoxy-etomidate analogs) guide design .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar intermediates?
- Discrepancies in NMR or MS data (e.g., due to rotational isomers or impurities) are addressed via 2D NMR (COSY, HSQC) and tandem MS/MS fragmentation. Cross-referencing with synthetic intermediates in patented routes (e.g., ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate ) ensures consistency.
Methodological Considerations
Q. How to optimize solvent systems for large-scale synthesis while maintaining yield?
- Solvent screening (e.g., toluene vs. acetone) balances polarity and boiling point. Process intensification via continuous flow reactors improves heat/mass transfer. Patent data suggests cyclic ethers and water mixtures enhance scalability .
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
